3-Ethyl-2-hydrazino-7-methylquinoline hydrochloride
CAS No.: 1171738-46-7
Cat. No.: VC18432416
Molecular Formula: C12H16ClN3
Molecular Weight: 237.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171738-46-7 |
|---|---|
| Molecular Formula | C12H16ClN3 |
| Molecular Weight | 237.73 g/mol |
| IUPAC Name | (3-ethyl-7-methylquinolin-2-yl)hydrazine;hydrochloride |
| Standard InChI | InChI=1S/C12H15N3.ClH/c1-3-9-7-10-5-4-8(2)6-11(10)14-12(9)15-13;/h4-7H,3,13H2,1-2H3,(H,14,15);1H |
| Standard InChI Key | VMGVNOBDCGSZPH-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(N=C2C=C(C=CC2=C1)C)NN.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-Ethyl-2-hydrazino-7-methylquinoline hydrochloride features a bicyclic quinoline core substituted with ethyl, methyl, and hydrazine functional groups. The hydrochloride salt formation occurs at the hydrazine moiety, improving its physicochemical properties for research applications . Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | (3-ethyl-7-methylquinolin-2-yl)hydrazine; hydrochloride |
| Canonical SMILES | CCC1=C(N=C2C=C(C=CC2=C1)C)NN.Cl |
| InChIKey | VMGVNOBDCGSZPH-UHFFFAOYSA-N |
| PubChem CID | 43866109 |
| CAS Number | 1171738-46-7 |
The compound’s structure has been validated through spectral data (NMR, IR) and X-ray crystallography in related quinoline-hydrazine derivatives .
Physicochemical Properties
While experimental data on density and melting point remain unpublished, computational models predict:
-
LogP: ~2.7 (indicating moderate lipophilicity)
These properties suggest favorable membrane permeability, a critical factor in drug design.
Synthesis and Optimization Strategies
Reaction Pathway
The synthesis involves a three-step sequence starting from 7-methylquinoline precursors:
-
Ethylation: Introduction of the ethyl group at position 3 via Friedel-Crafts alkylation.
-
Hydrazine Functionalization: Nucleophilic substitution at position 2 using hydrazine hydrate.
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Critical Reaction Parameters
Optimized conditions for high yields (>75%) include:
| Parameter | Optimal Value |
|---|---|
| Solvent | Ethanol/water (4:1 v/v) |
| Temperature | 80–85°C (reflux) |
| Reaction Time | 6–8 hours |
| pH Adjustment | 2.5–3.0 (post-reaction) |
Purification typically employs recrystallization from hot ethanol, achieving >95% purity as confirmed by HPLC.
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 48.2 ± 3.1 |
| A549 (Lung Cancer) | 56.7 ± 4.5 |
| HepG2 (Liver Cancer) | 62.9 ± 5.2 |
Mechanistic studies suggest apoptosis induction via caspase-3 activation and Bcl-2 suppression.
Anti-Inflammatory Effects
In a carrageenan-induced rat paw edema model, oral administration (50 mg/kg) reduced swelling by 58% at 4 hours post-treatment. This activity correlates with COX-2 inhibition (IC₅₀ = 1.2 µM) in enzyme assays.
Future Research Directions
-
Structure-Activity Relationships: Systematic modification of the ethyl and methyl groups to enhance potency.
-
Pharmacokinetic Studies: Assessment of oral bioavailability and metabolic stability.
-
Target Deconvolution: Proteomic approaches to identify primary molecular targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume